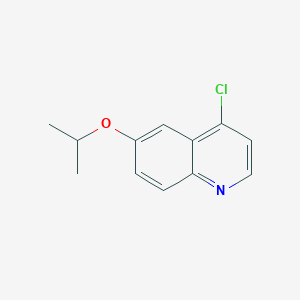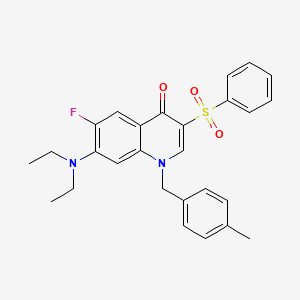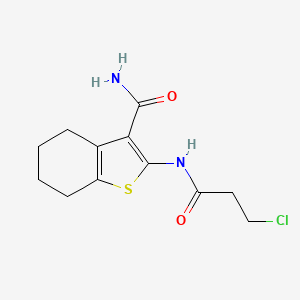
4-Chloro-6-(propan-2-yloxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-6-(propan-2-yloxy)quinoline” is a chemical compound . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives, including “4-Chloro-6-(propan-2-yloxy)quinoline”, often involves chemical modification of the quinoline nucleus . For instance, one study employed click chemistry to link dihydropyrimidinone (DHPM) and quinoline compounds, which offered several synthetic advantages over the previously used amide coupling for the same hybrids .Molecular Structure Analysis
The molecular weight of “4-Chloro-6-(propan-2-yloxy)quinoline” is 221.68 . The InChI code for this compound is "1S/C12H12ClNO/c1-8(2)15-9-3-4-10-11(13)5-6-14-12(10)7-9/h3-8H,1-2H3" .Chemical Reactions Analysis
Quinoline derivatives, including “4-Chloro-6-(propan-2-yloxy)quinoline”, are known to exhibit important biological activities . They are used extensively in the treatment of various diseases . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical form of “4-Chloro-6-(propan-2-yloxy)quinoline” is a powder . It has a melting point of 65-66 degrees Celsius . The compound should be stored at 4 degrees Celsius .科学的研究の応用
Corrosion Inhibition
4-Chloro-6-(propan-2-yloxy)quinoline derivatives have been explored for their potential as corrosion inhibitors. Studies have shown that compounds like 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exhibit inhibitive action against mild steel corrosion in acidic environments. The inhibitory effect is attributed to the formation of a protective film on the metal surface, which is supported by electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) analyses. These findings suggest that such derivatives can be effective in reducing corrosion rates in industrial applications, making them valuable for maintaining the integrity of metal structures in corrosive environments (Olasunkanmi & Ebenso, 2019).
Antimicrobial Activity
Compounds related to 4-Chloro-6-(propan-2-yloxy)quinoline have been synthesized and evaluated for their antibacterial properties. For instance, derivatives like 6b, synthesized from 2-chloro-3-(prop-2-ynyloxy)quinoxaline, have shown better antibacterial activity against Pseudomonas aeruginosa compared to standard drugs like tetracycline. This suggests that such derivatives could serve as promising leads for the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Keivanloo et al., 2016).
Antitubercular Agents
Research into quinoxaline derivatives has also highlighted their potential in combating tuberculosis. For example, 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and assessed for their antituberculosis activity. Certain derivatives with specific substituents have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains, indicating their potential as novel antitubercular agents (Jaso et al., 2005).
作用機序
Safety and Hazards
将来の方向性
Quinoline derivatives, including “4-Chloro-6-(propan-2-yloxy)quinoline”, continue to be an important area of research in medicinal chemistry . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .
特性
IUPAC Name |
4-chloro-6-propan-2-yloxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)15-9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYSHMFIANGSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=CN=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(propan-2-yloxy)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-7-fluoro-3-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-inden-1-one](/img/structure/B2973960.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2973965.png)
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid hydrochloride](/img/structure/B2973968.png)



![N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2973973.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2973974.png)

![methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol](/img/structure/B2973977.png)
![N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2973979.png)